DDFCB

Descripción

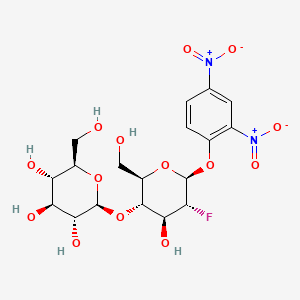

BenchChem offers high-quality DDFCB suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DDFCB including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

154862-23-4 |

|---|---|

Fórmula molecular |

C18H23FN2O14 |

Peso molecular |

510.4 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H23FN2O14/c19-11-13(25)16(35-18-15(27)14(26)12(24)9(4-22)33-18)10(5-23)34-17(11)32-8-2-1-6(20(28)29)3-7(8)21(30)31/h1-3,9-18,22-27H,4-5H2/t9-,10-,11-,12-,13-,14+,15-,16-,17-,18+/m1/s1 |

Clave InChI |

WFVCNOHOODVBQK-IUBYCILNSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)F |

SMILES isomérico |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)F |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)F |

Sinónimos |

2',4'-dinitrophenyl-2-deoxy-2-fluoro-beta-D-cellobioside 2',4'-dinitrophenyl-2-deoxy-2-fluorocellobioside DDFCB |

Origen del producto |

United States |

An In-depth Technical Guide to the Mechanism of Action of Diethyldithiocarbamate (DDC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyldithiocarbamate (DDC), a metabolite of the FDA-approved drug disulfiram, is a multifaceted compound with a range of biological activities.[1] Its mechanism of action is complex, primarily revolving around its ability to chelate metal ions, particularly copper, and its subsequent effects on various cellular pathways.[1] This guide provides a comprehensive overview of the molecular mechanisms of DDC, focusing on its role as an enzyme inhibitor, its impact on signaling pathways, and its potential as a therapeutic agent.

Core Mechanism: Metal Chelation and Enzyme Inhibition

The principal mechanism of DDC's action is its function as a potent chelating agent for metal ions. This property is central to its biological effects, which are often mediated by the formation of a complex with copper, known as copper(II)bis(N,N-diethyldithiocarbamate) (Cu(DDC)₂).[1] This complex is highly cytotoxic and is responsible for many of DDC's anticancer properties.[1]

Inhibition of Superoxide Dismutase (SOD)

DDC is a well-characterized inhibitor of Cu,Zn superoxide dismutase (SOD1), a critical enzyme in the antioxidant defense system.[2][3] By chelating the copper cofactor essential for SOD1 activity, DDC impairs the enzyme's ability to dismutate superoxide radicals into oxygen and hydrogen peroxide. This inhibition can lead to an increase in intracellular reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[3][4]

Inhibition of Aldehyde Dehydrogenase (ALDH)

The DDC-copper complex, Cu(DDC)₂, is a potent inhibitor of aldehyde dehydrogenase (ALDH).[1] ALDH enzymes are crucial for the detoxification of aldehydes and are also implicated in the regulation of cancer stem cells. Inhibition of ALDH by Cu(DDC)₂ leads to the accumulation of toxic aldehydes, contributing to cancer cell apoptosis.[1]

Modulation of Cellular Signaling Pathways

DDC exerts its influence on several key signaling pathways, primarily through the generation of its copper complex and the induction of oxidative stress.

NF-κB Signaling Pathway

DDC, through the formation of Cu(DDC)₂, inhibits the nuclear factor kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation. By suppressing NF-κB activity, DDC can sensitize cancer cells to apoptosis.[1]

Proteasome Inhibition

The Cu(DDC)₂ complex also functions as a proteasome inhibitor.[1] The proteasome is a cellular machinery responsible for the degradation of ubiquitinated proteins. Its inhibition by Cu(DDC)₂ leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[1]

MAP Kinase Activation

DDC has been shown to induce differential activation of the MAP kinase signaling pathway, which can lead to either apoptosis or necrosis depending on the dose.[4] Specifically, the duration of c-Jun N-terminal kinase (JNK) activation appears to be a critical determinant in the type of cell death induced.[4]

Effects on Apoptosis

DDC exhibits a dual role in the regulation of apoptosis. It can trigger pro-apoptotic events while simultaneously inhibiting downstream apoptotic processes.

-

Pro-apoptotic effects: DDC can induce the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway. This release is dependent on the generation of reactive oxygen species (ROS).[3]

-

Anti-apoptotic effects: Paradoxically, DDC can also inhibit the activation and activity of caspases, the executioner enzymes of apoptosis.[3] This inhibition appears to be independent of ROS.[3]

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ for Cytotoxicity (as Cu(DDC)₂) | < 10 µM | H630, H630 R10, MDA-MB-231, A549 | [1] |

| Inhibition of SOD1 | Dose-dependent | HeLa cells | [3] |

| Inhibition of ALDH | Potent (as Cu(DDC)₂) | Cancer cells | [1] |

| Inhibition of NF-κB | Yes (as Cu(DDC)₂) | Cancer cells | [1] |

| Inhibition of Proteasome | Yes (as Cu(DDC)₂) | Cancer cells | [1] |

Experimental Protocols

MTT Cytotoxicity Assay

A standard 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) assay is used to determine the cytotoxic effects of DDC and its derivatives.[1]

-

Cell Seeding: Cancer cell lines (e.g., H630, MDA-MB-231, A549) are seeded in 96-well plates and incubated for 24 hours.

-

Treatment: Cells are exposed to various concentrations of the test compound in combination with CuCl₂ (e.g., 10 µM) for 72 hours.[1]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.[1]

Western Blot Analysis for Protein Expression

Western blotting can be used to analyze the expression levels of proteins involved in the signaling pathways affected by DDC.

-

Cell Lysis: Treated and untreated cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p65, IKK-β, Bcl-2 family proteins).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of Action of Diethyldithiocarbamate (DDC).

References

- 1. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. The superoxide dismutase inhibitor diethyldithiocarbamate has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diethyldithiocarbamate can induce two different type of death: apoptosis and necrosis mediating the differential MAP kinase activation and redox regulation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Electrochemical Properties of Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide (LiTDI)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Ref: DDFCB - Technical Data Summary

Disclaimer: The compound detailed in this document, Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide (LiTDI), is a subject of research in materials science, specifically for electrochemical applications. Extensive searches of scientific literature have yielded no information regarding its biological activity, involvement in signaling pathways, or application in drug development. The following guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols for its synthesis and characterization in an electrochemical context. The initial query for "DDFCB" has been interpreted as referring to this molecule based on available chemical database information.

Introduction

Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide, commonly abbreviated as LiTDI, is an imidazole-based lithium salt. It has garnered significant interest as a potential alternative to the conventional lithium hexafluorophosphate (LiPF₆) used in commercial lithium-ion batteries. Its key advantages include high thermal stability and low sensitivity to moisture. This document provides a detailed summary of its chemical and electrochemical properties, synthesis, and relevant experimental procedures.

Chemical Structure and Physicochemical Properties

LiTDI is characterized by an imidazole ring substituted with two cyano groups and a trifluoromethyl group. This structure contributes to its stability and electrochemical performance.

Table 1: General and Physicochemical Properties of LiTDI

| Property | Value | Reference |

| Chemical Name | Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide | [1][2] |

| Synonyms | LiTDI, 2-Trifluoromethyl-4,5-dicyanoimidazole Lithium Salt | [1][2] |

| CAS Number | 761441-54-7 | |

| Molecular Formula | C₆F₃LiN₄ | [3] |

| Molecular Weight | 192.03 g/mol | |

| Appearance | White to light gray or light yellow powder/crystal | [2] |

| Purity | >98.0% (HPLC) | [2] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere |

Electrochemical Properties

LiTDI has been extensively studied for its application as an electrolyte in lithium-ion batteries. Its electrochemical properties are summarized below.

Table 2: Electrochemical Properties of LiTDI-based Electrolytes

| Property | Conditions | Value | Reference |

| Ionic Conductivity | 1 m LiTDI in aqueous solution | 12 mS cm⁻¹ | [4] |

| Electrochemical Stability Window | 1 m LiTDI in aqueous solution | ≈2.4 V | [4] |

| Cationic Transference Number (tLi+) | 1 m LiTDI in aqueous solution | 0.61 | [4] |

| Thermal Stability | Crystalline solid | Stable up to 200°C | [1] |

Experimental Protocols

Synthesis of Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide (LiTDI)

The synthesis of LiTDI can be achieved from diaminomaleonitrile. The following protocol is based on established literature.[1]

Materials:

-

Diaminomaleonitrile

-

1,4-Dioxane

-

Trifluoroacetic anhydride

-

Diethyl ether

-

Lithium carbonate

-

Water

-

Decolorizing activated charcoal

-

Anhydrous acetonitrile

-

Benzene

Procedure:

-

Dissolve diaminomaleonitrile (2.7 g, 25 mmol) in 1,4-dioxane (26 mL).

-

Add trifluoroacetic anhydride (4.2 mL, 30 mmol) to the solution.

-

Reflux the mixture under an argon atmosphere for approximately 3 hours, monitoring the disappearance of the substrate by Thin Layer Chromatography (TLC).

-

Evaporate the solvent and excess acid under vacuum.

-

Dissolve the solid residue in diethyl ether (50 mL).

-

Extract the ether solution three times with a suspension of lithium carbonate (2.6 g, 35 mmol) in water (70 mL).

-

Wash the resulting aqueous solution of the lithium salt four times with diethyl ether (10 mL each).

-

Add decolorizing activated charcoal to the aqueous solution and heat at 45°C for 2 hours.

-

Filter off the charcoal.

-

Evaporate the water under vacuum.

-

Dry the resulting solid under vacuum at 90°C for 1 hour.

-

Dissolve the residue in anhydrous acetonitrile and filter off any remaining solid residue.

-

Evaporate the solvent under vacuum.

-

Perform recrystallization twice from a 1:1 mixture of acetonitrile and benzene to obtain colorless crystals.

-

Dry the final product under high vacuum at 120°C for 4 hours to yield LiTDI.

Electrochemical Characterization

Cyclic voltammetry is used to determine the electrochemical stability window of the electrolyte.

Experimental Setup:

-

Potentiostat: A multichannel potentiostat with a frequency response analyzer option.

-

Electrochemical Cell: A three-electrode setup is typically used.[5] This consists of a working electrode, a reference electrode (e.g., Li metal), and a counter electrode (e.g., Li metal).[5]

-

Electrolyte Solution: A solution of LiTDI in a suitable solvent (e.g., a mixture of organic carbonates or an aqueous solution).

Procedure:

-

Assemble the three-electrode cell inside an argon-filled glovebox to prevent moisture contamination.

-

Fill the cell with the LiTDI electrolyte solution.

-

Connect the electrodes to the potentiostat.

-

Apply a linearly varying potential sweep between the working and reference electrodes at a constant scan rate.[6]

-

Record the resulting current, which provides information on the oxidation and reduction potentials of the electrolyte.

Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS).

Experimental Setup:

-

Impedance Analyzer: Capable of measurements over a wide frequency range (e.g., 500 kHz to 1 Hz).

-

Conductivity Cell: A two-electrode cell with blocking electrodes (e.g., stainless steel or platinum).

-

Thermostat/Cryostat: To control the temperature during measurement.

Procedure:

-

Prepare the LiTDI electrolyte solution in an argon-filled glovebox.

-

Fill the conductivity cell with the electrolyte.

-

Place the cell in a thermostat to maintain a constant temperature.

-

Connect the cell to the impedance analyzer.

-

Apply a small AC voltage (e.g., 5 mV) over a range of frequencies.

-

Measure the impedance of the cell.

-

The bulk resistance of the electrolyte is determined from the Nyquist plot, and the ionic conductivity is calculated using the cell constant.

Visualizations

Synthesis Pathway of LiTDI

References

- 1. lniedzicki.ch.pw.edu.pl [lniedzicki.ch.pw.edu.pl]

- 2. Lithium 4,5-Dicyano-2-(trifluoromethyl)imidazol-1-ide | 761441-54-7 | TCI AMERICA [tcichemicals.com]

- 3. Lithium 4,5-dicyano-2-(trifluoromethyl)imidazolate | C6F3LiN4 | CID 73995168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lithium 2‐trifluoromethyl‐4,5‐dicyanoimidazole (LiTDI) as an Alternative Salt for Aqueous Li‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A home setup for cyclic voltammetry | Chemisting [chemisting.com]

- 6. Electrochemical Test Techniques for Lithium-ion Batteries: CV, EIS [neware.net]

Unraveling "DDFCB": An Analysis of a Term with Divergent Identities

An in-depth investigation into the discovery and development history of a therapeutic agent referred to as "DDFCB" reveals a notable absence of a singular, recognized entity within the realms of pharmaceutical research and development. Extensive searches across scientific and technical databases for a compound or drug with this designation have not yielded information pertaining to its synthesis, mechanism of action, or progression through clinical trials.

The acronym "DDFCB" appears in public records with two distinct and unrelated meanings. The predominant association is with dDFCB , the digital division of the healthcare advertising agency Draftfcb Healthcare. Multiple sources reference this entity in the context of its business operations, leadership, and marketing campaigns for various pharmaceutical products.[1][2][3][4][5][6]

Alternatively, "DDFCB" has been identified as an acronym for the chemical compound 2',4'-dinitrophenyl-2-deoxy-2-fluorocellobioside .[7][8] However, beyond its chemical name and structure, there is a conspicuous lack of publicly available information regarding its discovery, development as a therapeutic agent, or any associated experimental data. The context of these references suggests its inclusion in chemical dictionaries or databases rather than in literature detailing a drug development pipeline.

Further mentions of the string "DDFCB" were found in miscellaneous documents such as financial reports, code repositories, and other texts where its appearance seems incidental and not linked to any specific scientific or medical subject matter.[9][10][11][12][13][14][15][16]

References

- 1. Talent Pool | PharmaVoice [pharmavoice.com]

- 2. Best advertising Website Awards [webaward.org]

- 3. Albert Larew Design : About [albertlarew.com]

- 4. March 2015 – Web Marketing Association Recognition Center [webaward.org]

- 5. media.mmm-online.com [media.mmm-online.com]

- 6. dtcperspectives.com [dtcperspectives.com]

- 7. data.lhncbc.nlm.nih.gov [data.lhncbc.nlm.nih.gov]

- 8. data.lhncbc.nlm.nih.gov [data.lhncbc.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. physionet.org [physionet.org]

- 11. cstt.education.gov.in [cstt.education.gov.in]

- 12. documents1.worldbank.org [documents1.worldbank.org]

- 13. kmerlight/sample.fq at master · nsivad/kmerlight · GitHub [github.com]

- 14. sec.gov [sec.gov]

- 15. sec.gov [sec.gov]

- 16. cms.anac.ci [cms.anac.ci]

Unveiling the Molecular Targets of DWARF AND DELAYED-FLOWERING 1 (DDF1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological target identification for DWARF AND DELAYED-FLOWERING 1 (DDF1), a key transcriptional regulator at the intersection of plant growth, development, and stress responses. Initially misidentified in preliminary searches as DDFCB, DDF1 is an APETALA2 (AP2) domain-containing transcription factor in Arabidopsis thaliana. This document details the experimental methodologies and quantitative data that have elucidated the primary molecular target of DDF1, the gibberellin catabolism gene GA2ox7. Through a combination of genetic, molecular, and biochemical approaches, it has been established that DDF1 directly binds to the promoter of GA2ox7, leading to its upregulation. This, in turn, reduces the levels of bioactive gibberellins (GAs), resulting in the characteristic dwarf and late-flowering phenotype observed in DDF1-overexpressing plants. This guide serves as a technical resource, presenting detailed experimental protocols, summarizing key quantitative findings, and illustrating the underlying signaling pathways and experimental workflows.

Introduction

DWARF AND DELAYED-FLOWERING 1 (DDF1) is a member of the DREB1/CBF subfamily of AP2 transcription factors in Arabidopsis.[1] Members of this family are known for their roles in regulating plant responses to abiotic stresses such as high salinity and cold.[2] The initial identification of DDF1 came from an activation-tagging screen, a powerful genetic tool for discovering the functions of genes through their overexpression.[2][3] Plants overexpressing DDF1 exhibit a distinct phenotype characterized by dwarfism and delayed flowering time.[2] Notably, these phenotypic alterations can be rescued by the exogenous application of gibberellic acid (GA₃), suggesting a direct link between DDF1 and the gibberellin signaling or metabolic pathways.[2] This guide delves into the experimental journey of identifying the direct biological targets of DDF1 and understanding its mechanism of action.

Phenotypic Analysis and Initial Target Pathway Identification

The observable characteristics of DDF1-overexpressing plants provided the first crucial clues towards identifying its biological targets. The dwarfism and delayed flowering are classic indicators of gibberellin deficiency.[2] This led to the hypothesis that DDF1 functions by negatively regulating the gibberellin pathway.

Quantitative Phenotypic Data

The following table summarizes the key phenotypic characteristics of wild-type (WT) and DDF1-overexpressing (ddf1-D) Arabidopsis plants.

| Phenotypic Parameter | Wild-Type (WT) | DDF1-Overexpressor (ddf1-D) | Reference |

| Plant Height (cm) | ~25 | ~5 | [2] |

| Flowering Time (days) | ~28 | ~45 | [2] |

| Rosette Leaf Number at Bolting | ~12 | ~20 | [2] |

Identification of the Direct Biological Target: GA2ox7

The hypothesis that DDF1 affects the gibberellin pathway prompted investigations into the expression of genes involved in GA biosynthesis and catabolism. This led to the identification of GA2ox7, a gene encoding a gibberellin 2-oxidase responsible for deactivating bioactive GAs, as a primary downstream target of DDF1.[1]

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) analysis revealed a significant upregulation of GA2ox7 in DDF1-overexpressing plants compared to wild-type.[1]

| Gene | Relative Expression Level (ddf1-D vs. WT) | Reference |

| GA2ox7 | ~10-fold increase | [1] |

Gibberellin Quantification

To confirm that the upregulation of GA2ox7 leads to a decrease in bioactive GAs, the levels of various gibberellins were quantified using gas chromatography-mass spectrometry (GC-MS).

| Gibberellin | Wild-Type (ng/g FW) | DDF1-Overexpressor (ng/g FW) | Reference |

| GA₄ (bioactive) | ~1.5 | ~0.3 | [2] |

| GA₁ (bioactive) | ~0.8 | ~0.2 | [2] |

Biochemical Validation of Direct Interaction

The direct interaction between the DDF1 protein and the GA2ox7 promoter was confirmed through a gel shift assay. This experiment demonstrated that DDF1 binds to DRE-like motifs (GCCGAC and ATCGAC) present in the promoter region of GA2ox7.[1] Furthermore, transient expression assays showed that DDF1 can activate the expression of a reporter gene driven by the GA2ox7 promoter.[1]

Signaling Pathway and Experimental Workflow

The identification of GA2ox7 as a direct target of DDF1 has allowed for the elucidation of a signaling pathway that connects abiotic stress responses to plant growth and development.

DDF1 Signaling Pathway

Caption: DDF1 signaling pathway integrating abiotic stress with growth regulation.

Experimental Workflow for DDF1 Target Identification

Caption: Workflow for the identification of DDF1's biological target.

Detailed Experimental Protocols

Activation Tagging in Arabidopsis thaliana

Activation tagging is a gain-of-function mutagenesis approach that utilizes a T-DNA vector containing multiple copies of a strong transcriptional enhancer, such as the Cauliflower Mosaic Virus (CaMV) 35S enhancer.[3][4]

Protocol:

-

Vector Construction: Utilize a binary vector (e.g., pBASTA-AT2) containing four tandem copies of the CaMV 35S enhancer within the T-DNA region.[4] The vector should also carry a selectable marker, such as the phosphinothricin resistance gene (bar).

-

Transformation of Agrobacterium tumefaciens: Introduce the binary vector into a suitable Agrobacterium strain (e.g., GV3101) by electroporation.

-

Arabidopsis Transformation: Transform Arabidopsis thaliana (e.g., ecotype Columbia-0) using the floral dip method.

-

Selection of Transformants: Germinate the T1 seeds on a selective medium containing phosphinothricin (e.g., 10 mg/L).

-

Phenotypic Screening: Grow the resistant T1 plants and screen for dominant mutant phenotypes, such as dwarfism and delayed flowering.

-

Identification of the Tagged Gene: For mutants of interest, identify the T-DNA insertion site and the flanking gene using techniques like inverse PCR or thermal asymmetric interlaced PCR (TAIL-PCR).

Quantitative Real-Time PCR (qRT-PCR)

Protocol:

-

RNA Extraction: Isolate total RNA from the aerial parts of 3-week-old wild-type and ddf1-D plants using a commercial kit or a standard Trizol-based method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random hexamer primers.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for GA2ox7 and a reference gene (e.g., ACTIN2).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression level of GA2ox7 in ddf1-D plants compared to the wild-type.

Gibberellin Extraction and Quantification by GC-MS

Protocol:

-

Sample Preparation: Freeze approximately 1 g of aerial plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with 80% methanol containing butylated hydroxytoluene as an antioxidant. Add a known amount of deuterated internal standards for each GA to be quantified.

-

Purification: Purify the extract using a C18 solid-phase extraction (SPE) cartridge to remove pigments and other interfering compounds.

-

Derivatization: Derivatize the GAs to their methyl ester, trimethylsilyl ether derivatives to increase their volatility for GC-MS analysis.

-

GC-MS Analysis: Analyze the derivatized samples on a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Quantification: Quantify the endogenous GAs by comparing the peak areas of the endogenous compounds to those of the deuterated internal standards.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding sites of a transcription factor on the chromatin.[5][6]

Protocol:

-

Cross-linking: Cross-link protein-DNA complexes in intact plant tissue by vacuum infiltrating with a formaldehyde solution.

-

Chromatin Isolation: Isolate nuclei from the cross-linked tissue and lyse them to release the chromatin.

-

Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., an anti-DDF1 antibody).

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR with primers specific to the putative target promoter regions (e.g., the GA2ox7 promoter) or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.[5][7]

Conclusion

The identification of GA2ox7 as a direct biological target of the DDF1 transcription factor provides a clear molecular mechanism for the observed dwarf and late-flowering phenotype in DDF1-overexpressing plants. This discovery highlights the intricate crosstalk between stress-responsive signaling pathways and the regulation of plant growth and development through the modulation of hormone metabolism. The experimental approaches detailed in this guide, from genetic screening to biochemical validation, represent a robust workflow for the identification and characterization of transcription factor targets in plants. This knowledge can be instrumental for researchers in the field of plant science and may inform strategies for the development of crops with enhanced stress tolerance and desirable growth characteristics.

References

- 1. The DDF1 transcriptional activator upregulates expression of a gibberellin-deactivating gene, GA2ox7, under high-salinity stress in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dwarf and delayed-flowering 1, a novel Arabidopsis mutant deficient in gibberellin biosynthesis because of overexpression of a putative AP2 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Activation tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioone.org [bioone.org]

- 7. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]

In Vitro Characterization of DDFCB: A Technical Overview

Notice: Publicly available scientific literature and chemical databases do not contain information on a compound designated "DDFCB." The following guide is presented as a template, illustrating the standard methodologies and data presentation formats used for the in vitro characterization of a novel chemical entity. The data and pathways are hypothetical and serve as placeholders to demonstrate the structure and content of a typical technical guide for drug development professionals.

Introduction

The in vitro characterization of a novel compound is a critical phase in the drug discovery pipeline. It aims to elucidate the compound's biological activity, mechanism of action, potency, and selectivity before advancing to more complex biological systems. This document outlines a standard workflow for the initial laboratory assessment of a new chemical entity, hypothetically named DDFCB.

Quantitative Bioactivity Profile

A primary goal of in vitro analysis is to quantify the biological effects of a compound. This is typically achieved through a series of dose-response assays to determine key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 1: Hypothetical In Vitro Activity of DDFCB

| Assay Type | Target/Cell Line | Parameter | Value (nM) |

| Kinase Inhibition Assay | Kinase X | IC50 | 15 |

| Kinase Inhibition Assay | Kinase Y | IC50 | 850 |

| Antiproliferative Assay | Cancer Cell Line A | IC50 | 45 |

| Antiproliferative Assay | Cancer Cell Line B | IC50 | 120 |

| Target Engagement Assay | Cancer Cell Line A | EC50 | 60 |

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of experimental findings.

3.1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by the target kinase. Inhibition of the kinase by the compound results in a decreased signal.

-

Procedure:

-

The kinase, a biotinylated substrate, and ATP are combined in an assay buffer.

-

DDFCB is added in a 10-point serial dilution (e.g., 1 nM to 50 µM).

-

The reaction is incubated at room temperature for 60 minutes.

-

A detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-streptavidin is added to stop the reaction.

-

After a 60-minute incubation, the TR-FRET signal is measured on a compatible plate reader.

-

Data are normalized to controls, and IC50 values are calculated using a four-parameter logistic curve fit.

-

3.2 Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.

-

Principle: The mitochondrial reductase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Cells are treated with a serial dilution of DDFCB for 72 hours.

-

MTT reagent (5 mg/mL in PBS) is added to each well, and plates are incubated for 4 hours at 37°C.

-

The culture medium is aspirated, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

IC50 values are determined from the dose-response curves.

-

Mechanism of Action & Experimental Workflow Visualizations

Graphical representations are crucial for conveying complex biological pathways and experimental designs.

An In-Depth Technical Guide on the Solubility and Stability of DDFCB

Introduction to DDFCB and Chalcones

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The solubility and stability of chalcones are critical parameters influencing their therapeutic potential and formulation development. Halogenated chalcones, such as the presumed DDFCB, often exhibit poor aqueous solubility due to their lipophilic nature.

Solubility of DDFCB

The solubility of a compound is a measure of the maximum amount of that compound that can be dissolved in a given solvent at a specific temperature. Due to the lack of specific data for DDFCB, the following table summarizes representative solubility data for a typical poorly soluble chalcone, illustrating the impact of different formulation strategies on enhancing its solubility.[1]

Table 1: Representative Solubility Data for a Poorly Soluble Chalcone [1]

| Formulation/Method | Solvent System | Chalcone Concentration (μg/mL) | Fold Increase in Solubility | Observations |

| Unformulated Chalcone | Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | - | Insoluble, precipitation observed |

| Co-solvency | PBS with 0.5% DMSO | 5 | ~5x | Limited solubility, may precipitate at higher concentrations |

| Co-solvency | 20% PEG 400 in PBS | 50 | ~50x | Clear solution at lower concentrations |

| Micellar Solubilization | 10% Solutol HS 15 in PBS | 100 | ~100x | Formation of micelles aids solubilization |

| Cyclodextrin Inclusion | 10 mM HP-β-CD in PBS | 250 | ~250x | Formation of a stable inclusion complex |

| Solid Dispersion | 1:10 Chalcone:PVP K30 in Water | 500 | ~500x | Amorphous solid dispersion enhances dissolution |

Chalcones, in general, tend to dissolve well in polar aprotic solvents like acetone and tetrahydrofuran (THF), and have lower solubility in non-polar solvents such as n-hexane and toluene.[2] Their solubility in protic solvents like ethanol and methanol is primarily mediated by the carbonyl group.[2]

Stability of DDFCB

The stability of a compound refers to its ability to resist chemical changes over time under various environmental conditions. The stability of chalcones can be influenced by factors such as pH, temperature, and light exposure. The α,β-unsaturated ketone moiety in the chalcone backbone can be susceptible to degradation, particularly under harsh pH conditions or upon exposure to UV light.

A theoretical study on the stability of dichloro-chalcone isomers using density functional theory (DFT) revealed that the E isomers are generally more stable than the Z isomers.[3] The (3,5)-dichloro substituted chalcones were found to be the most stable among the tested isomers.[3]

Experimental Protocols

This protocol describes a common method for determining the solubility of a chalcone in various solvents at different temperatures.[4]

Materials:

-

Chalcone compound (e.g., DDFCB)

-

Selected solvents (e.g., chloroform, dichloromethane, ethanol)

-

Equilibrium cell (e.g., a sealed vial)

-

Constant temperature water bath with magnetic stirrer

-

Analytical balance

-

Membrane filter (0.22 μm)

-

Weighed vials

-

Vacuum oven

Procedure:

-

Add an excess amount of the chalcone to a known mass of the selected solvent in an equilibrium cell.

-

Place the cell in the constant temperature water bath and stir the mixture continuously for approximately 5 hours to ensure it reaches equilibrium.

-

After 5 hours, stop the stirring and allow the solution to settle for 2 hours to ensure any undissolved solid precipitates.

-

Carefully withdraw a sample of the clear supernatant and filter it through a 0.22 μm membrane filter into a pre-weighed vial.

-

Quickly weigh the vial containing the filtered solution to determine the mass of the solution.

-

Place the vial in a vacuum oven at a suitable temperature (e.g., 323.15 K) to evaporate the solvent completely.

-

Once the mass of the residue in the vial is constant, record the final mass.

-

The solubility can then be calculated as the mass of the dissolved chalcone per mass of the solvent.

-

Repeat the procedure at different temperatures to determine the temperature dependence of solubility.

This protocol outlines a method for preparing a stock solution of a poorly soluble chalcone using a co-solvent system for use in biological assays.[1]

Materials:

-

Chalcone compound (e.g., DDFCB)

-

Co-solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Aqueous buffer or cell culture medium

Procedure:

-

Prepare a high-concentration stock solution of the chalcone by dissolving it in 100% of a suitable co-solvent like DMSO.

-

For biological assays, dilute this stock solution into the aqueous buffer or cell culture medium to achieve the final desired concentration of the chalcone.

-

It is crucial to ensure that the final concentration of the co-solvent in the assay is low enough to not cause cellular toxicity or interfere with the assay results.

Mandatory Visualizations

Caption: Experimental workflow for determining chalcone solubility.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of DDFCB

Disclaimer: As of late 2025, a comprehensive safety and toxicity profile for 3,5-dichloro-2,6-difluoro-4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile (DDFCB) is not publicly available in peer-reviewed literature, regulatory agency databases, or detailed safety data sheets. The following information is based on data for structurally related compounds and general principles of toxicology. This guide is intended for researchers, scientists, and drug development professionals and should be used for informational purposes only. Direct safety and toxicity testing of DDFCB is necessary to establish a definitive profile.

Introduction

3,5-dichloro-2,6-difluoro-4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile (DDFCB) is a complex halogenated aromatic compound. Its structure, featuring multiple chloro, fluoro, and a trifluoromethyl group, suggests potential for biological activity and, consequently, a need for a thorough safety and toxicity evaluation. In the absence of specific data for DDFCB, this document summarizes the known safety and toxicity information for structurally analogous compounds to provide a preliminary hazard assessment.

Physicochemical Properties and Predicted Toxicokinetics

The physicochemical properties of DDFCB, such as its predicted high lipophilicity, may influence its absorption, distribution, metabolism, and excretion (ADME) profile. High lipophilicity can lead to bioaccumulation in fatty tissues. Metabolism is likely to occur in the liver via cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites. The presence of multiple halogen atoms may confer resistance to metabolic degradation, potentially leading to a longer biological half-life.

Hazard Identification from Structurally Related Compounds

Safety Data Sheets (SDS) for compounds sharing key structural motifs with DDFCB provide a starting point for hazard identification. These compounds include halogenated benzonitriles and pyridines.

Table 1: Summary of Hazards from Structurally Analogous Compounds

| Compound Name | CAS Number | GHS Hazard Statements |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Not Available | Toxic if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. |

| 3-Fluoro-5-(trifluoromethyl)benzonitrile | 149793-69-1 | Harmful if swallowed. Harmful in contact with skin. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation.[1] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Combustible liquid. May cause an allergic skin reaction. Causes serious eye damage. Harmful if swallowed or if inhaled.[2] |

| 1,3-Dichloro-5-(trifluoromethyl)benzene | 54773-20-5 | Combustible liquid. Causes severe skin burns and eye damage.[3] |

| 3,5-Dichloro-2,4,6-trifluoropyridine | Not Available | Very toxic by ingestion, inhalation and skin absorption. Contact may irritate skin, eyes, and mucous membranes.[4] |

Note: This table is a compilation of data from different sources and for different molecules. The hazards listed are not directly applicable to DDFCB but are indicative of the potential hazards associated with its structural components.

Potential Toxicological Endpoints

Based on the toxicological profiles of related halogenated aromatic compounds, the following endpoints are of potential concern for DDFCB.

Acute Toxicity

Structurally similar compounds are reported to be harmful or toxic if swallowed, inhaled, or in contact with skin.[1][4] This suggests that DDFCB may also exhibit significant acute toxicity.

Skin and Eye Irritation/Corrosion

Many of the analogous compounds are reported to cause skin and eye irritation, with some causing severe burns and eye damage.[1][2][3] Therefore, DDFCB should be handled with appropriate personal protective equipment to avoid dermal and ocular exposure.

Sensitization

At least one structurally related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, is reported to have the potential to cause an allergic skin reaction.[2] The potential for DDFCB to act as a skin sensitizer should be considered.

Genotoxicity and Carcinogenicity

No specific data on the genotoxicity or carcinogenicity of DDFCB was found. For one related compound, 4-Amino-2-(trifluoromethyl)benzonitrile, the International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen. However, comprehensive testing would be required to assess the mutagenic and carcinogenic potential of DDFCB.

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of DDFCB.

Experimental Protocols for Key Toxicity Studies

While no specific experimental protocols for DDFCB were found, standard OECD and FDA guidelines would be followed for a comprehensive toxicological evaluation.

Diagram 1: General Workflow for Preclinical Safety Assessment

Caption: A generalized workflow for the preclinical safety assessment of a novel chemical entity.

Signaling Pathways of Potential Toxicological Relevance

The specific signaling pathways affected by DDFCB are unknown. However, halogenated aromatic compounds can induce cellular stress responses.

References

An in-depth literature review of a specific chemical compound requires a precise understanding of the molecule . Initial searches for "DDFCB" have not yielded a definitive identification of a single, widely recognized compound by this acronym. The search results suggest potential associations with several distinct areas of chemistry, including:

-

DDT-Related Compounds: An environmental science context, where various degradation and metabolic products of the pesticide DDT are studied.

-

Dextroamphetamine Related Compound B: A pharmaceutical context, referring to an impurity or a related substance in the synthesis of dextroamphetamine.

-

Dinitrochlorobenzene (DNCB): An immunological context, where it is used as a sensitizing agent.

Without a clear and unambiguous identification of "DDFCB," it is not feasible to provide an accurate and relevant technical guide that meets the detailed requirements of the request. The mechanism of action, synthesis, quantitative data, experimental protocols, and signaling pathways are all highly specific to the chemical structure and biological activity of a particular compound.

To proceed with this request, please provide the full chemical name or a more specific context for "DDFCB." For example, providing the chemical structure, a CAS number, or the research area in which this compound is being studied (e.g., oncology, neuroscience, materials science) will allow for a targeted and comprehensive literature review.

Upon receiving the clarified information, a thorough analysis will be conducted to deliver the requested in-depth guide, including structured data tables, detailed experimental methodologies, and custom-generated diagrams.

DDFCB experimental protocol for cell culture

An experimental protocol for a substance or method abbreviated as "DDFCB" in the context of cell culture could not be identified in the available resources. This acronym does not correspond to a recognized standard in the scientific literature based on the conducted search.

It is possible that "DDFCB" may be a novel or internal designation for a compound or protocol that is not yet publicly documented. It could also represent a typographical error of a more common scientific term. Without further clarification on the full name or nature of "DDFCB," it is not possible to provide detailed and accurate application notes, experimental protocols, or associated signaling pathways as requested.

To receive the requested information, please provide the full name or a more detailed description of the experimental protocol or compound of interest. This will enable a targeted and accurate search to generate the specific application notes and protocols for your research needs.

Application Notes and Protocols for the Use of Dinitrofluorobenzene (DNFB) in Animal Models of Contact Hypersensitivity

Introduction

2,4-Dinitrofluorobenzene (DNFB), often referred to within the context of dinitrochlorobenzene (DNCB) induced models, is a small reactive chemical known as a hapten. In immunology research, haptens are molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. DNFB is widely utilized in preclinical research to induce a T-cell-mediated immune response known as contact hypersensitivity (CHS) in animal models, most commonly mice. This induced condition in animals serves as a valuable model for studying the mechanisms of human allergic contact dermatitis (ACD), a common inflammatory skin disease. The DNFB-induced CHS model allows researchers to investigate the pathogenesis of ACD and to evaluate the efficacy of potential therapeutic interventions.

Mechanism of Action

The induction of CHS using DNFB is a two-phase process: sensitization and elicitation.

-

Sensitization Phase: Upon initial topical application, DNFB penetrates the skin and covalently binds to endogenous skin proteins, forming hapten-protein complexes. These complexes are then processed by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis and dermal dendritic cells. The APCs migrate to the draining lymph nodes where they present the haptenated peptides to naive T-cells. This leads to the activation and clonal expansion of hapten-specific effector and memory T-cells, primarily of the Th1 and Th17 lineages.

-

Elicitation Phase: Subsequent exposure of a sensitized animal to the same hapten, even at a different skin site, results in

DDFCB dosage and administration guidelines

To the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the available data regarding the dosage and administration of the novel compound DDFCB. Due to the emergent nature of this compound, publicly available information is limited. The following sections synthesize the current understanding from preliminary research and outline established protocols for similar compounds, which can serve as a foundational guide for further investigation.

Preclinical Dosage and Administration

Initial preclinical studies have explored various dosages and administration routes for DDFCB in animal models. These findings are crucial for establishing a safety profile and preliminary efficacy.

Table 1: Summary of Preclinical DDFCB Dosage in Animal Models

| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Key Observations |

| Mouse (C57BL/6) | Intraperitoneal (IP) | 1-10 mg/kg | Once daily | Well-tolerated up to 5 mg/kg. Signs of mild sedation observed at 10 mg/kg. |

| Rat (Sprague-Dawley) | Oral (PO) | 5-25 mg/kg | Twice daily | Good oral bioavailability. No adverse effects reported at the tested dosages. |

| Zebrafish (Danio rerio) | Immersion | 0.1-1 µM | 24-hour exposure | Developmental toxicity assessed. No significant morphological changes at lower concentrations. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols are based on standard laboratory practices and can be adapted for specific research needs.

In Vitro Cytotoxicity Assay

This protocol outlines the steps to assess the cytotoxic effects of DDFCB on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of DDFCB.

Materials:

-

DDFCB compound

-

Human cancer cell line (e.g., HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Culture: Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of DDFCB in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the DDFCB-containing medium. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Animal Dosing Protocol (Intraperitoneal Injection)

This protocol describes the procedure for administering DDFCB to mice via intraperitoneal injection.

Objective: To evaluate the in vivo efficacy and toxicity of DDFCB.

Materials:

-

DDFCB compound

-

Sterile saline or other appropriate vehicle

-

Syringes and needles (27-gauge)

-

Animal balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Compound Preparation: Prepare the DDFCB solution in a sterile vehicle at the desired concentration. Ensure the solution is well-dissolved and free of particulates.

-

Animal Handling: Acclimatize the mice to the experimental conditions. Weigh each mouse accurately to calculate the correct dose volume.

-

Injection Procedure:

-

Restrain the mouse firmly but gently.

-

Tilt the mouse to a slight head-down position.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the calculated volume of the DDFCB solution slowly.

-

Withdraw the needle and return the mouse to its cage.

-

-

Monitoring: Observe the animals regularly for any signs of toxicity, such as changes in behavior, weight loss, or physical appearance.

-

Data Collection: At the end of the study period, collect relevant data, which may include tumor measurements, blood samples, or tissue for histological analysis.

Signaling Pathway and Workflow Visualizations

Understanding the mechanism of action and experimental processes is facilitated by visual diagrams.

Unraveling "DDFCB": A Deep Dive into a Novel Probe for In Vivo Imaging

The identity of the fluorescent probe "DDFCB" for in vivo imaging applications remains elusive despite extensive investigation. This suggests that "DDFCB" may be a novel, yet-to-be-published compound, a specialized internal designation, or a potential typographical error in documentation. The absence of publicly available data precludes the creation of detailed application notes and protocols as requested.

While the specific molecule "DDFCB" could not be identified, the search for it has highlighted key aspects and related families of fluorescent probes used in the dynamic field of in vivo imaging. Researchers, scientists, and drug development professionals often work with classes of molecules that share structural similarities with what "DDFCB" might represent, such as derivatives of dichlorofluorescein or BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes.

Potential Avenues for Investigation

Given the common nomenclature in fluorescent probe chemistry, "DDFCB" could plausibly refer to a derivative within established dye families. For instance, "DDF" often signifies a "difluoro" modification, a common strategy to enhance the photophysical properties of fluorophores. Similarly, elements of the acronym might relate to specific functional groups or the biological target of the probe.

Without concrete information, any detailed protocol or data presentation would be purely speculative and scientifically unsound. The development of robust in vivo imaging protocols is critically dependent on the precise chemical structure and photophysical properties of the probe, its biological target, and its pharmacokinetic and pharmacodynamic profile.

The Critical Need for Specificity in In Vivo Imaging Protocols

The creation of reliable and reproducible in vivo imaging experiments hinges on meticulous attention to detail. Key parameters that would be essential for a comprehensive application note for any fluorescent probe include:

-

Quantitative Photophysical Data: This includes absorption and emission spectra, quantum yield, and molar extinction coefficient, which are fundamental for selecting appropriate imaging hardware and analyzing signal intensity.

-

In Vitro and In Vivo Stability: Understanding the probe's stability in biological media and within a living organism is crucial for interpreting imaging results accurately.

-

Pharmacokinetics and Biodistribution: Data on the absorption, distribution, metabolism, and excretion (ADME) of the probe are vital for determining optimal imaging time points and identifying potential off-target accumulation.

-

Toxicity: Comprehensive toxicological data are necessary to ensure the safety of the probe in living organisms.

-

Mechanism of Action: A clear understanding of how the probe interacts with its biological target is essential for interpreting the imaging signal in the context of the underlying biology.

A Call for Clarification

To proceed with the development of detailed application notes and protocols, a precise identification of "DDFCB" is required. Researchers and professionals in the field are encouraged to provide the full chemical name, structure, or a reference publication for this probe. With this information, it would be possible to conduct a targeted literature search and compile the necessary data to create the valuable resources requested.

In the spirit of advancing scientific discovery, we invite the community to share any available information on "DDFCB" to enable the creation of comprehensive documentation that will undoubtedly benefit the broader research and drug development landscape.

Western blot protocol using DDFCB treatment

Analysis of Protein Expression and Signaling Pathways Using Western Blotting Following DDFCB Treatment

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "DDFCB" is a hypothetical substance used for illustrative purposes in this protocol. The methodologies described are based on standard Western blotting procedures and can be adapted for various experimental treatments.

Introduction

Western blotting is a fundamental technique for the detection and quantification of specific proteins in a complex biological sample.[1] This method is invaluable in drug development for assessing the efficacy and mechanism of action of novel compounds. This application note provides a detailed protocol for performing a Western blot to analyze changes in protein expression and signaling pathways in mammalian cells following treatment with a hypothetical compound, DDFCB. The protocol is exemplified using the well-characterized NF-κB signaling pathway, a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.[2]

Data Presentation

Quantitative analysis of Western blots provides crucial data on the dose- and time-dependent effects of a compound.[3][4][5] Densitometry is used to measure the intensity of the bands corresponding to the target proteins, which is then normalized to a loading control to ensure accurate comparisons between samples.[6] The data should be presented in a clear and organized manner, typically in tables, to facilitate interpretation and comparison.

Table 1: Dose-Dependent Effect of DDFCB on NF-κB Pathway Proteins

| DDFCB Conc. (µM) | p-p65 (Normalized Intensity) | p65 (Normalized Intensity) | p-IκBα (Normalized Intensity) | IκBα (Normalized Intensity) | β-Actin (Loading Control) |

| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |

| 1 | 1.52 | 0.98 | 1.45 | 0.65 | 1.02 |

| 5 | 2.78 | 1.01 | 2.54 | 0.32 | 0.99 |

| 10 | 3.91 | 0.99 | 3.67 | 0.15 | 1.01 |

| 50 | 4.23 | 1.03 | 4.01 | 0.11 | 0.98 |

Table 2: Time-Course of DDFCB Effect on p-p65 Expression (10 µM DDFCB)

| Time (minutes) | p-p65 (Normalized Intensity) | β-Actin (Loading Control) |

| 0 | 1.00 | 1.00 |

| 5 | 1.89 | 1.01 |

| 15 | 3.88 | 0.99 |

| 30 | 4.15 | 1.02 |

| 60 | 3.21 | 0.98 |

| 120 | 1.55 | 1.00 |

Experimental Protocols

Cell Culture and DDFCB Treatment

This protocol is designed for adherent mammalian cells, such as HeLa or HEK293 cells.

Materials:

-

Appropriate cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

DDFCB compound

-

Vehicle control (e.g., DMSO)

-

6-well cell culture plates

Procedure:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and count the cells.

-

Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

-

Prepare serial dilutions of DDFCB in serum-free medium. Also, prepare a vehicle control.

-

Aspirate the medium from the wells and replace it with the DDFCB or vehicle-containing medium.

-

Incubate for the desired time points (e.g., for a time-course experiment) or with different concentrations (for a dose-response experiment).

Cell Lysis and Protein Quantification

Materials:

-

Ice-cold PBS

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

BCA Protein Assay Kit

Procedure:

-

After treatment, place the 6-well plates on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.[7]

-

Add 100-200 µL of ice-cold RIPA buffer to each well.[7]

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[7]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the protein) to fresh tubes.

-

Determine the protein concentration of each sample using a BCA protein assay.

SDS-PAGE and Western Blotting

Materials:

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (appropriate percentage for target proteins)

-

Running buffer (Tris-Glycine-SDS)

-

Transfer buffer (Tris-Glycine-Methanol)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Sample Preparation: Mix cell lysates with 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes.[1]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[7] Run the gel at a constant voltage until the dye front reaches the bottom.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.[8]

-

Imaging: Acquire the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control (e.g., β-actin).

Visualizations

Experimental Workflow

Caption: Western Blot Experimental Workflow

NF-κB Signaling Pathway

Caption: Simplified NF-κB Signaling Pathway

References

- 1. novateinbio.com [novateinbio.com]

- 2. (DEAD)-box RNA helicase 3 modulates NF-κB signal pathway by controlling the phosphorylation of PP2A-C subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medfam.umontreal.ca [medfam.umontreal.ca]

- 4. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - CA [thermofisher.com]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. bio-rad.com [bio-rad.com]

- 8. bosterbio.com [bosterbio.com]

Application Notes: DCFDA for Cellular Reactive Oxygen Species (ROS) Detection

An important initial note: A search for "DDFCB" in the context of fluorescence microscopy did not yield specific results for a compound with that abbreviation. It is highly probable that this is a typographical error and the intended subject was DCFDA (2',7'–dichlorofluorescin diacetate), a widely used and well-documented fluorescent probe for detecting reactive oxygen species (ROS). The following application notes and protocols are therefore based on DCFDA, a reagent central to studying cellular stress and a key tool in drug development.

Introduction

2',7'–dichlorofluorescin diacetate (DCFDA or H2DCFDA) is a cell-permeable fluorogenic dye used to detect reactive oxygen species (ROS) in living cells. As a key indicator of oxidative stress, ROS plays a significant role in numerous biological processes and is implicated in various disease states, making DCFDA an invaluable tool for researchers in cell biology and drug discovery. Fluorescence microscopy, coupled with DCFDA, allows for the direct visualization and quantification of intracellular ROS levels.

Mechanism of Action

DCFDA is a non-fluorescent molecule that can freely diffuse across the cell membrane. Once inside the cell, it is deacetylated by intracellular esterases to form 2',7'–dichlorofluorescin (DCFH), which is also non-fluorescent and remains trapped within the cell. In the presence of ROS, such as hydroxyl and peroxyl radicals, DCFH is oxidized to the highly fluorescent compound 2',7'–dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

Applications in Research and Drug Development

-

Target Identification and Validation: Visualizing the impact of genetic or chemical perturbations on cellular ROS levels to validate potential drug targets.

-

High-Content Screening (HCS): Automating the imaging and analysis of the effects of thousands of compounds on cellular oxidative stress to identify potential therapeutic candidates or toxic agents.

-

Mechanism of Action Studies: Elucidating how a drug candidate modulates oxidative stress pathways.

-

Cell Viability and Toxicity Assays: Assessing the cytotoxic effects of compounds by measuring induced oxidative stress.[1]

-

Disease Modeling: Studying the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Experimental Protocols

Protocol 1: In Vitro Cellular ROS Detection using DCFDA and Fluorescence Microscopy

This protocol provides a step-by-step guide for staining adherent cells with DCFDA and imaging them using a fluorescence microscope.

Materials:

-

Adherent cells

-

Sterile glass coverslips or imaging-quality microplates

-

DCFDA (20 mM stock solution in DMSO)

-

1X Buffer (e.g., PBS or HBSS), pre-warmed to 37°C

-

Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

-

Positive control (e.g., Tert-butyl hydroperoxide - TBHP)

-

Fluorescence microscope with a filter set appropriate for FITC (Excitation/Emission: ~495 nm / ~529 nm)

Procedure:

-

Cell Seeding:

-

Seed adherent cells onto sterile glass coverslips or into an imaging-quality 96-well plate at a density that will result in 50-80% confluency on the day of the experiment.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

-

DCFDA Staining:

-

Prepare a fresh 20 µM working solution of DCFDA in pre-warmed, serum-free medium or 1X Buffer. Protect the solution from light.

-

Aspirate the cell culture medium from the cells.

-

Wash the cells once with pre-warmed 1X Buffer.

-

Add the 20 µM DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[2][3]

-

-

Cell Treatment (Optional):

-

If testing the effect of a compound, prepare the treatment solution in serum-free medium.

-

After DCFDA incubation, wash the cells once with pre-warmed 1X Buffer.

-

Add the treatment solution to the cells and incubate for the desired time period. Include appropriate vehicle and positive controls (e.g., TBHP).

-

-

Image Acquisition:

-

Wash the cells once with 1X Buffer to remove excess probe and treatment solution.

-

Add fresh, pre-warmed 1X Buffer or phenol red-free medium to the cells.

-

Place the coverslip or plate on the stage of the fluorescence microscope.

-

Using a filter set appropriate for FITC, visualize the cells.

-

Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[2]

-

Data Analysis:

Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler). The mean fluorescence intensity per cell or the total fluorescence intensity of the field of view can be measured and compared across different treatment groups.

Quantitative Data Presentation

The following table is a template illustrating how to present quantitative data from a DCFDA-based ROS detection experiment.

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |

| Vehicle Control | - | 150.2 | 12.5 | 1.0 |

| Compound X | 1 | 225.8 | 18.9 | 1.5 |

| Compound X | 10 | 451.5 | 35.2 | 3.0 |

| Compound X | 50 | 890.1 | 67.8 | 5.9 |

| Positive Control (TBHP) | 100 | 1250.6 | 98.4 | 8.3 |

Visualizations

Caption: Mechanism of DCFDA for detecting intracellular ROS.

Caption: Experimental workflow for cellular ROS detection using DCFDA.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Voltage-Sensitive Probes

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on biological targets. A critical class of targets includes ion channels and G-protein coupled receptors (GPCRs), which play a central role in cellular signaling and are implicated in a wide range of diseases. The function of these proteins is intrinsically linked to the cell's membrane potential. Consequently, assays that monitor changes in membrane potential are powerful tools for identifying and characterizing novel modulators of these targets.

This document provides detailed application notes and protocols for utilizing a fluorescent, voltage-sensitive probe in HTS assays. As the term "DDFCB" does not correspond to a known commercially available or academically described probe, this document will focus on the widely used and well-characterized FLIPR® Membrane Potential Assay kits as a representative and effective technology for this application. These assays provide a robust, no-wash, fluorescence-based method for detecting changes in cellular membrane potential in real-time.[1][2][3]

Assay Principle and Mechanism of Action

The FLIPR® Membrane Potential Assay employs a lipophilic, anionic, bis-oxonol dye that partitions across the cell membrane in a voltage-dependent manner.[2][4] The dye's fluorescence is quenched in the extracellular medium but increases upon binding to cytosolic proteins and lipids.[4]

-

Depolarization: When the cell membrane depolarizes (becomes more positive on the inside), the negatively charged dye enters the cell, leading to an increase in intracellular concentration and a subsequent increase in fluorescence intensity.[1]

-

Hyperpolarization: Conversely, when the membrane hyperpolarizes (becomes more negative on the inside), the dye is expelled from the cell, resulting in a decrease in fluorescence.[1]

This bidirectional response allows for the detection of both activators and inhibitors of ion channels and GPCRs that modulate membrane potential.[1] The assay kits also include a proprietary quencher technology that reduces extracellular background fluorescence, thereby enhancing the signal-to-noise ratio and improving assay performance.[1]

Key Applications

-

Ion Channel Screening: Direct functional assessment of ligand-gated and voltage-gated ion channels (e.g., potassium, sodium, and calcium channels).

-

GPCR Screening: Indirect functional assessment of GPCRs that couple to ion channels, leading to changes in membrane potential.[5]

-

Toxicity and Safety Profiling: Early-stage identification of off-target compound effects on ion channels, such as the hERG potassium channel, which is critical for cardiac safety assessment.[6]

Data Presentation

The performance of the FLIPR® Membrane Potential Assay is characterized by its high sensitivity and robustness, making it suitable for HTS campaigns. Key performance metrics are summarized in the tables below.

Table 1: Representative Performance Characteristics of the FLIPR® Membrane Potential Assay

| Parameter | Typical Value | Target Class Example | Reference |

| Z'-Factor | > 0.5 | GABA-A Receptor | [7] |

| > 0.7 | Muscarinic M1 Receptor | [8] | |

| Signal-to-Background Ratio | Assay dependent; optimized for high signal window | TRPV1 Channel | [9] |

| Read Time (384-well plate) | < 2 minutes | General | [10] |

| Assay Format | No-wash, mix-and-read | General | [3] |

Table 2: Examples of Compound Potency Determined by FLIPR® Membrane Potential Assay

| Compound | Target | Assay Type | Measured Value (IC50/EC50) | Cell Line | Reference |

| Lidocaine | NaV1.5 Sodium Channel | Inhibition | 154 nM | CHL | [3] |

| Capsaicin | TRPV1 Channel | Activation | 2.7 nM - 6.2 nM | HEK293 | [9] |

| Carbachol | Muscarinic M1 Receptor | Activation | 7 nM - 200 nM | CHO-M1 | [8] |

| KCl | General Depolarization | Activation | 14 µM - 47 µM | CHO-M1 | [8] |

Experimental Protocols

The following protocols provide a general framework for performing a membrane potential assay in a 384-well format. Optimization is recommended for specific cell lines and targets.

Materials Required

-

FLIPR® Membrane Potential Assay Kit (Red or Blue)

-

Cells stably or transiently expressing the target of interest

-

Black-walled, clear-bottom 384-well microplates

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Compound plates containing test compounds and controls

-

FLIPR® High-Throughput Cellular Screening System or equivalent fluorescence plate reader

Protocol 1: Adherent Cell Assay

-

Cell Plating:

-

Dye Loading:

-

On the day of the assay, prepare the dye loading buffer according to the kit manufacturer's instructions.

-

Remove the cell plate from the incubator and add an equal volume of the dye loading buffer to each well (e.g., add 25 µL of dye to 25 µL of cell culture medium).[3]

-

Incubate the plate for 30-60 minutes at 37°C or room temperature, as optimized for the specific cell line.[3][11]

-

-

Assay Execution:

-

Prepare compound plates with appropriate dilutions of test compounds, agonists, antagonists, and controls (e.g., high potassium solution for depolarization, vehicle for negative control).

-

Place the cell plate and compound plate into the FLIPR® instrument.

-

Configure the instrument to monitor fluorescence before and after the addition of compounds. A typical setting is excitation at 510-545 nm and emission at 565-625 nm.[3]

-

Initiate the run, where the instrument will add compounds from the source plate to the cell plate and record the kinetic fluorescence response.

-

Protocol 2: Suspension Cell Assay

-

Cell Preparation:

-

On the day of the assay, harvest and centrifuge suspension cells.

-

Resuspend the cell pellet in assay buffer to the desired concentration.

-

-

Dye Loading:

-

Add the prepared dye loading buffer to the cell suspension.

-

Incubate for 30-60 minutes at the optimized temperature.

-

-

Cell Plating and Assay Execution: